molecular formula C13H16N4O3 B2625075 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate CAS No. 861211-83-8

2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2625075
CAS No.: 861211-83-8
M. Wt: 276.296
InChI Key: YEIZEOJMJXFKTH-UHFFFAOYSA-N
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Description

2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N4O3 and a molecular weight of 276.29114 g/mol . This compound is notable for its unique structure, which includes a nicotinate moiety linked to a triazole ring via an ethoxyethyl group.

Chemical Reactions Analysis

2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16N4O3
  • Molecular Weight : 276.29114 g/mol
  • CAS Number : 861211-83-8

The compound features a triazole ring, which is known for its biological activity and ability to interact with various biological targets. The presence of the ethoxyethyl group enhances its solubility and bioavailability.

Chemistry

2-Ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate serves as an intermediate in the synthesis of various heterocyclic compounds. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis and materials science.

ApplicationDescription
Synthesis of HeterocyclesUsed as a building block for creating more complex organic molecules.
Coordination ChemistryFunctions as a ligand to form metal complexes.

Biology

The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes involved in disease pathways.

Biological ActivityTarget
AntimicrobialInhibits growth of bacteria and fungi.
AnticancerAffects cancer cell proliferation through enzyme inhibition.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases associated with oxidative stress and inflammation. Its mechanism involves interaction with enzyme active sites, influencing various biochemical pathways.

Medical ApplicationPotential Benefits
Anti-inflammatoryReduces inflammation markers in vivo.
AntioxidantProtects cells from oxidative damage.

Industry

In industrial applications, it is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Industrial UseDescription
Material DevelopmentUsed to create polymers with enhanced properties.
Agrochemical SynthesisServes as a precursor for developing pesticides and fertilizers.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for cell wall synthesis.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer institute explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a reduction in cell viability by inducing apoptosis via mitochondrial pathways.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate include:

Biological Activity

2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N4O3C_{13}H_{16}N_{4}O_{3} and a molecular weight of approximately 276.29 g/mol. This compound is characterized by its triazole moiety, which is known for its interactions with various biological targets, particularly in the context of medicinal chemistry.

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites, influencing their function and potentially altering biochemical pathways.
  • Nicotinate Moiety : This component may enhance the compound's ability to interact with biological targets, contributing to its pharmacological effects.

Research Findings

Recent studies have explored the potential applications of this compound in various biological contexts:

  • Antimicrobial Properties : Preliminary investigations suggest that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Research indicates that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa and A549, suggesting potential utility in cancer therapeutics.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance. The inhibition constants (IC50 values) are critical for determining the efficacy of the compound against these targets.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference Source
AntimicrobialE. coliMIC = 62.5 µg/mL
AntimicrobialE. faecalisMIC = 78.12 µg/mL
AnticancerHeLaIC50 = 226 µg/mL
AnticancerA549IC50 = 242.52 µg/mL

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound on HeLa cells, researchers observed a dose-dependent inhibition of cell proliferation. The study utilized various concentrations ranging from 50 µg/mL to 500 µg/mL, revealing significant cytotoxicity at higher concentrations.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. The results indicated that at low micromolar concentrations, the compound effectively inhibited kinase activity, leading to altered cell cycle progression in treated cells.

Properties

IUPAC Name

2-ethoxyethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-3-19-6-7-20-13(18)11-4-5-12(14-8-11)17-9-15-10(2)16-17/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIZEOJMJXFKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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